6-chloro-N-cyclopropyl-N-methylpyridazine-3-carboxamide
Description
Properties
IUPAC Name |
6-chloro-N-cyclopropyl-N-methylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c1-13(6-2-3-6)9(14)7-4-5-8(10)12-11-7/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLVVYXBZVYNKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=O)C2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-cyclopropyl-N-methylpyridazine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloropyridazine-3-carboxylic acid.
Cyclopropylation: The carboxylic acid is then reacted with cyclopropylamine under suitable conditions to form the corresponding amide.
Methylation: The final step involves the methylation of the amide nitrogen using methyl iodide or a similar methylating agent.
The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the 6-position undergoes nucleophilic substitution under specific conditions. Reactions depend on the nucleophile’s strength and reaction medium:
Key Findings :
-
Substitution efficiency correlates with leaving group ability (Cl⁻ > Br⁻ in polar aprotic solvents) .
-
Steric hindrance from the cyclopropyl-methyl group slows kinetics compared to simpler pyridazines .
Oxidative Transformations
The pyridazine ring and carboxamide group participate in oxidation reactions:
| Oxidizing Agent | Conditions | Primary Site | Product |
|---|---|---|---|
| KMnO₄ (aq. H₂SO₄) | Reflux, 4h | Pyridazine C-4 | 3-Cyclopropyl-3-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid |
| mCPBA (CH₂Cl₂) | 0°C to RT, 2h | Carboxamide N-methyl | N-Oxide derivative |
Mechanistic Insights :
-
Ring oxidation follows electrophilic attack at electron-deficient C-4 position .
-
N-Oxidation proceeds via radical intermediates, as observed in pyridine analogs .
Reductive Modifications
Controlled reduction targets the carboxamide or pyridazine ring:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ (anhyd. Et₂O) | Reflux, 6h | 3-(Cyclopropyl-methylamino)pyridazine methanol | 72% |
| H₂ (Pd/C, EtOH) | 50 psi, 12h | Partially saturated pyridazine derivative | 58% |
Notes :
-
LiAlH₄ reduces the carboxamide to a methylamine group without affecting the chlorine .
-
Catalytic hydrogenation selectively saturates the pyridazine ring’s N–N bond .
Ring Functionalization and Coupling
The pyridazine ring participates in cross-coupling reactions:
| Reaction Type | Catalyst/Reagents | Product |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME | 6-Aryl-substituted pyridazine |
| Ullmann coupling | CuI, 1,10-phenanthroline | 6-(Heteroaryl)-substituted derivative |
Critical Parameters :
-
Chlorine acts as a superior leaving group compared to bromine in Pd-mediated couplings .
-
Electronic effects from the carboxamide group direct coupling to the C-6 position .
Acid/Base-Induced Rearrangements
Under strong acidic or basic conditions, the compound undergoes structural rearrangements:
Experimental Evidence :
Scientific Research Applications
Cancer Treatment
One of the primary applications of 6-chloro-N-cyclopropyl-N-methylpyridazine-3-carboxamide is in the treatment of various cancers. Research indicates that this compound functions as a Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitor , which is crucial in the biosynthesis of nicotinamide adenine dinucleotide (NAD). NAD plays a significant role in cellular energy metabolism and signaling pathways, making NAMPT a target for cancer therapies. Inhibition of NAMPT can lead to reduced tumor growth and increased apoptosis in cancer cells, particularly in solid tumors and hematological malignancies such as leukemia and lymphoma .
Table 1: Cancer Types Targeted by NAMPT Inhibitors
| Cancer Type | Mechanism of Action |
|---|---|
| Leukemia | Induction of apoptosis through NAD depletion |
| Lymphoma | Inhibition of cell proliferation |
| Solid Tumors | Reduction of tumor growth via metabolic disruption |
| Ovarian Cancer | Targeting metabolic pathways critical for tumor survival |
| Breast Cancer | Enhancing apoptosis and inhibiting cell cycle progression |
Other Medical Conditions
Beyond oncology, this compound has potential applications in treating other conditions such as:
- Inflammatory Diseases : By modulating immune responses through NAMPT inhibition, this compound may alleviate symptoms associated with chronic inflammation.
- Metabolic Disorders : Its role in glucose metabolism suggests that it could be beneficial for conditions like diabetes by enhancing insulin sensitivity and reducing hyperglycemia .
- Aging : Research indicates that NAMPT inhibitors may help combat age-related cellular decline by improving endothelial cell function under oxidative stress conditions .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
In Vivo Studies
One notable study demonstrated that this compound significantly reduced tumor size in mouse models of leukemia and breast cancer when administered over a defined treatment period. The results indicated a marked increase in apoptotic cells within the tumors, correlating with decreased levels of NAD .
Combination Therapies
Another research effort explored the use of this compound in combination with existing chemotherapeutic agents. The findings suggested that this compound could enhance the efficacy of traditional treatments by overcoming resistance mechanisms commonly observed in various cancers .
Mechanism of Action
The mechanism of action of 6-chloro-N-cyclopropyl-N-methylpyridazine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Key Structural and Functional Differences:
Substituent Effects on the Amide Nitrogen: The target compound’s N-cyclopropyl-N-methyl groups introduce moderate steric bulk and lipophilicity. The cyclopropylmethyl-amide (Catalog 228475) retains a similar molecular weight but positions the cyclopropyl group farther from the pyridazine ring, altering spatial interactions.
Electronic Modifications :
- The 2-methoxy group in Catalog 228481 enhances electron density on the pyridine ring, which may improve π-π stacking interactions compared to chloro-substituted pyridazines.
Impact on Synthetic Routes :
- All compounds derive from nucleophilic substitution of 6-chloro precursors with amines (e.g., alkylamines, cyclopropanemethylamine) . The choice of amine dictates regioselectivity and yield.
Physicochemical Properties: LogP and Solubility: Cyclopropyl and methyl groups in the target compound likely reduce water solubility compared to N,N-dimethyl derivatives (Catalog 228481), which benefit from polar dimethylamide groups.
Biological Activity
6-chloro-N-cyclopropyl-N-methylpyridazine-3-carboxamide is a compound of interest due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H8ClN3O
- Molecular Weight : 175.61 g/mol
- Structure : The compound features a pyridazine ring with a carboxamide group, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Kinase Inhibition : Similar compounds have shown efficacy in inhibiting kinases involved in cancer progression, suggesting a potential role for this compound as a kinase inhibitor.
- Antimicrobial Activity : The compound may exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
Biological Activity Overview
Case Studies
-
Antimicrobial Evaluation :
A study evaluated various pyridazine derivatives for their antimicrobial activity. The results indicated that compounds similar to this compound exhibited significant inhibition against bacteria such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL . -
Antitumor Activity :
In vitro studies demonstrated that derivatives of pyridazine compounds could inhibit the proliferation of cancer cell lines such as HeLa and A375, suggesting that this compound might share similar properties .
Research Findings
- Inhibition Studies : Research indicates that the compound may inhibit specific kinases involved in tumor growth, thereby reducing cell viability in cancer models .
- Structure-Activity Relationship (SAR) : The presence of the cyclopropyl group enhances the compound's interaction with biological targets, improving its potency compared to other derivatives .
Q & A
Q. How do interdisciplinary approaches (e.g., computational + experimental) accelerate discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
